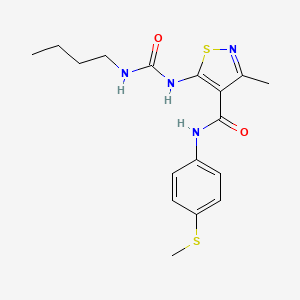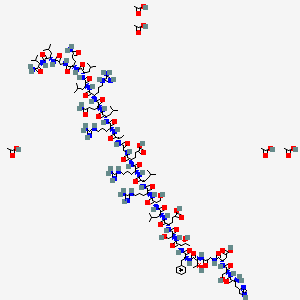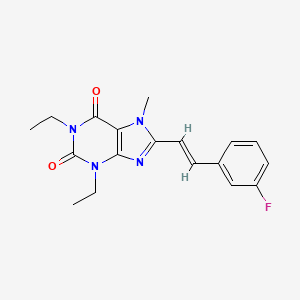
(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,3-ジエチル-8-(3-フルオロスタイリル)-7-メチルキサンチンは、キサンチン類に属する合成化合物です。キサンチン類は、主に中枢神経系への作用による刺激効果で知られています。この特定の化合物は、フルオロスタイリル基の存在を特徴とし、他のキサンチン類と比較して独自の特性を持つ可能性があります。
準備方法
合成経路と反応条件
(E)-1,3-ジエチル-8-(3-フルオロスタイリル)-7-メチルキサンチンの合成は、通常、以下の手順が含まれます。
出発物質: 合成は、1,3-ジエチルキサンチンや3-フルオロスタイレンなどの適切な出発物質の選択から始まります。
反応条件: 反応は、炭酸カリウムなどの塩基とジメチルホルムアミド(DMF)などの溶媒を用いて、制御された条件下で行われます。
反応機構: 反応は、フルオロスタイリル基がキサンチンコアに導入される求核置換反応機構で進行します。
精製: 最終生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して精製し、高純度の化合物を得ます。
工業生産方法
工業的な環境では、(E)-1,3-ジエチル-8-(3-フルオロスタイリル)-7-メチルキサンチンの生産は、一貫性と効率を確保するために、大規模反応器と自動化されたプロセスが用いられる場合があります。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されます。
化学反応解析
反応の種類
(E)-1,3-ジエチル-8-(3-フルオロスタイリル)-7-メチルキサンチンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、この化合物をその還元形に変換することができます。
置換: 適切な条件下では、フルオロスタイリル基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応には、ハロゲンや求核剤などの試薬が関与する可能性があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によって酸化物が得られ、置換反応によってさまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
科学研究の応用
(E)-1,3-ジエチル-8-(3-フルオロスタイリル)-7-メチルキサンチンには、いくつかの科学研究の応用があります。
化学: キサンチン誘導体とその反応性の研究におけるモデル化合物として使用されます。
生物学: この化合物は、酵素や受容体との相互作用を含む、生物系への潜在的な影響について研究されています。
医学: 中枢神経系への影響など、潜在的な治療的応用を探索するための研究が進められています。
産業: この化合物は、新しい材料の開発や、さまざまな産業プロセスにおける化学中間体として応用される可能性があります。
化学反応の分析
Types of Reactions
(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorostyryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.
Industry: The compound may have applications in the development of new materials or as a chemical intermediate in various industrial processes.
作用機序
(E)-1,3-ジエチル-8-(3-フルオロスタイリル)-7-メチルキサンチンの作用機序は、アデノシン受容体などの分子標的との相互作用に関与しています。これらの受容体に結合することで、この化合物は、神経伝達や血管拡張など、さまざまな生理学的プロセスを調節することができます。フルオロスタイリル基は、特定の受容体サブタイプに対する結合親和性と選択性を高める可能性があります。
類似の化合物との比較
類似の化合物
カフェイン: 刺激効果を持つよく知られたキサンチン誘導体です。
テオフィリン: 呼吸器疾患の治療に使用されるもう1つのキサンチン化合物です。
テオブロミン: カカオやチョコレートに含まれ、穏やかな刺激効果を持っています。
独自性
(E)-1,3-ジエチル-8-(3-フルオロスタイリル)-7-メチルキサンチンは、フルオロスタイリル基の存在により、他のキサンチン類とは異なる薬理学的特性を持つ可能性があります。この構造修飾は、その効力、選択性、および全体的な生物活性に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine compound used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine is unique due to the presence of the fluorostyryl group, which may impart distinct pharmacological properties compared to other xanthines. This structural modification can influence its potency, selectivity, and overall biological activity.
特性
CAS番号 |
155271-59-3 |
|---|---|
分子式 |
C18H19FN4O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
1,3-diethyl-8-[(E)-2-(3-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19FN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+ |
InChIキー |
IFZMNRJHXZWJAO-MDZDMXLPSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)F)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


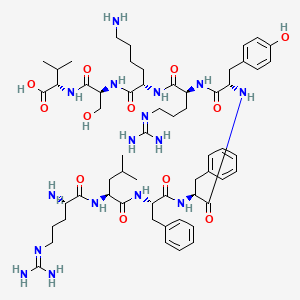
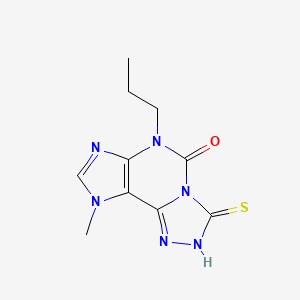
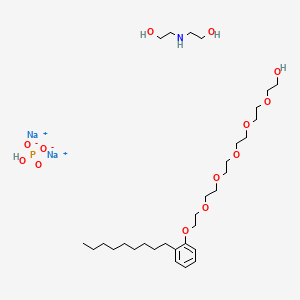
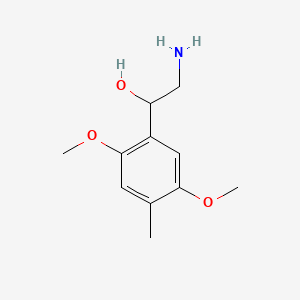
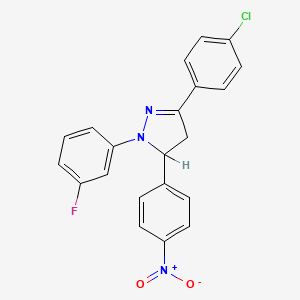
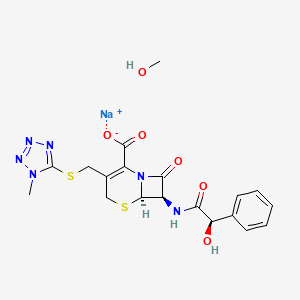
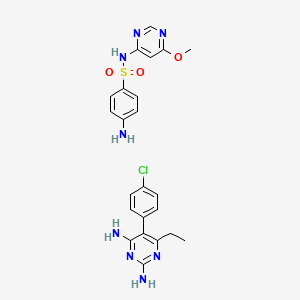
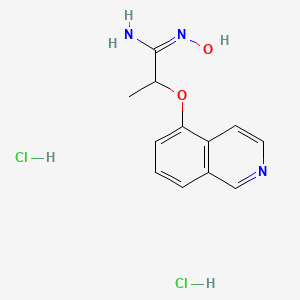
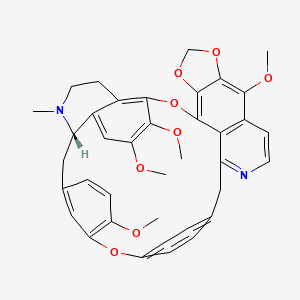
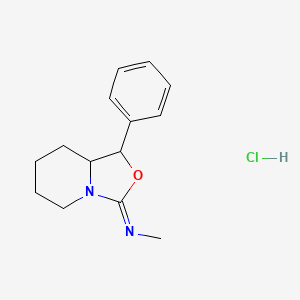
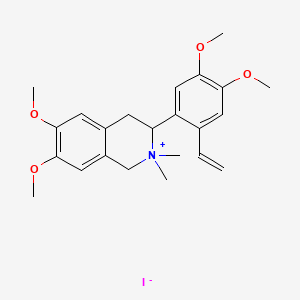
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
